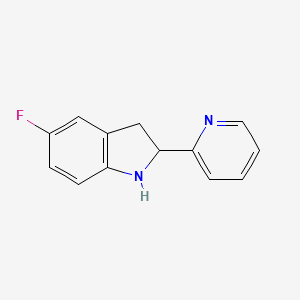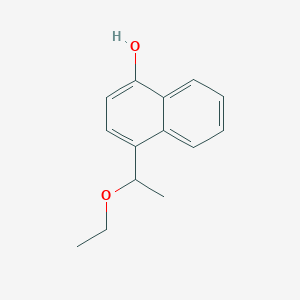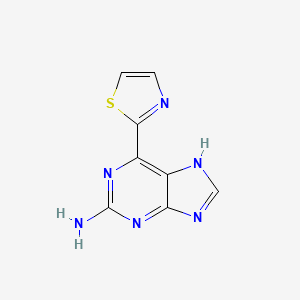![molecular formula C13H19NSi B11889181 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline CAS No. 518342-63-7](/img/structure/B11889181.png)
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H15NSi. It is a derivative of aniline, where the ethyl and trimethylsilyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (TEA). The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Trimethylsilyl)ethynyl]aniline: Similar structure but lacks the ethyl group.
2-[(Trimethylsilyl)ethynyl]anisole: Contains a methoxy group instead of an amino group.
Uniqueness
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both ethyl and trimethylsilyl groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
Numéro CAS |
518342-63-7 |
|---|---|
Formule moléculaire |
C13H19NSi |
Poids moléculaire |
217.38 g/mol |
Nom IUPAC |
2-ethyl-4-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C13H19NSi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3 |
Clé InChI |
JZUVUBIGSIZYLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


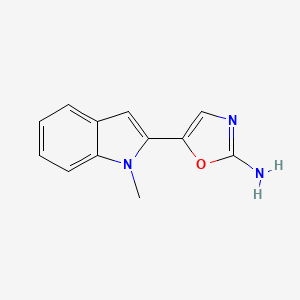
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)

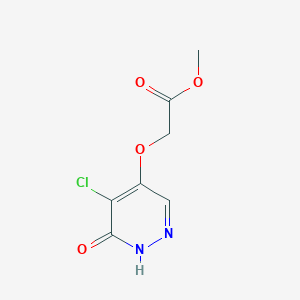
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
